molecular formula C14H15NO3 B1603155 Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate CAS No. 263026-75-1

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate

Cat. No.: B1603155
CAS No.: 263026-75-1
M. Wt: 245.27 g/mol
InChI Key: NGYJVUQZTJCWLD-UHFFFAOYSA-N
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Description

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate is an organic compound that belongs to the class of naphthoates It is characterized by the presence of a dimethylamino group, a hydroxy group, and a methyl ester group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate typically involves the esterification of 6-(dimethylamino)-4-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: 6-(dimethylamino)-4-oxo-2-naphthoate.

    Reduction: 6-(dimethylamino)-4-hydroxy-2-naphthylmethanol.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxy group can form hydrogen bonds with biological molecules. These interactions can affect the function of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-amino-4-hydroxy-2-naphthoate: Similar structure but with an amino group instead of a dimethylamino group.

    Methyl 6-(diethylamino)-4-hydroxy-2-naphthoate: Similar structure but with a diethylamino group instead of a dimethylamino group.

    Methyl 6-(dimethylamino)-4-methoxy-2-naphthoate: Similar structure but with a methoxy group instead of a hydroxy group.

Uniqueness

Methyl 6-(dimethylamino)-4-hydroxy-2-naphthoate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylamino group enhances its solubility in organic solvents, while the hydroxy group contributes to its potential as a hydrogen bond donor.

Properties

IUPAC Name

methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-15(2)11-5-4-9-6-10(14(17)18-3)7-13(16)12(9)8-11/h4-8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYJVUQZTJCWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C(C=C2C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625806
Record name Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263026-75-1
Record name Methyl 6-(dimethylamino)-4-hydroxynaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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